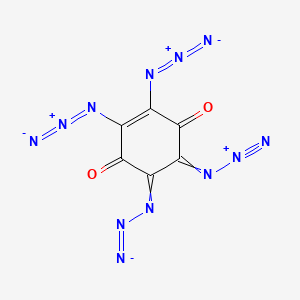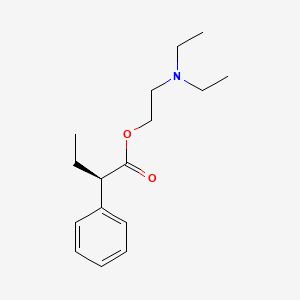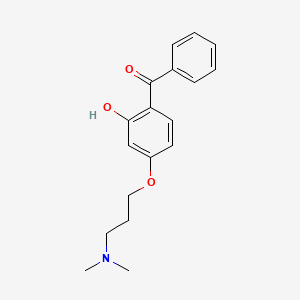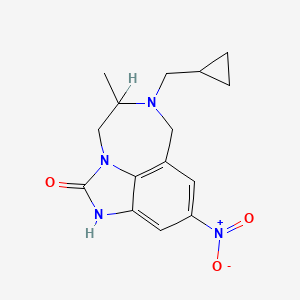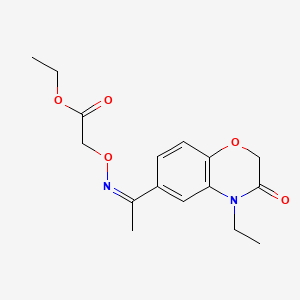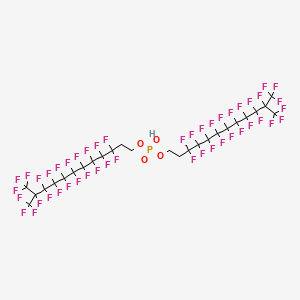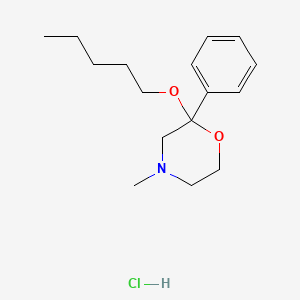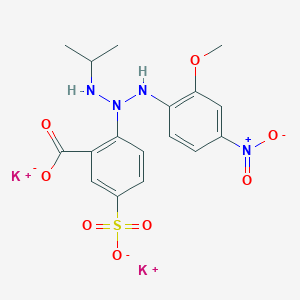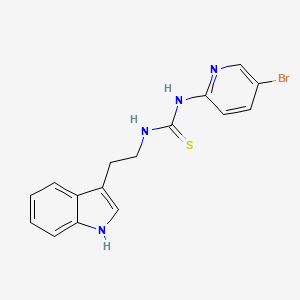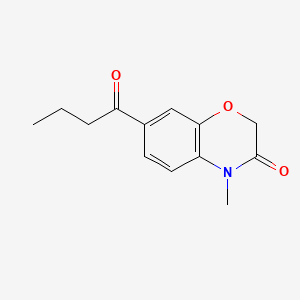
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- is a heterocyclic organic compound. It is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-7-(1-oxobutyl)-2-aminophenol with a suitable carbonyl compound. The reaction is usually carried out in the presence of a catalyst such as an acid or base, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its biological properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as therapeutic or industrial use.
類似化合物との比較
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the methyl and oxobutyl groups.
4-Methyl-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with only the methyl group.
7-(1-Oxobutyl)-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with only the oxobutyl group.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-(1-oxobutyl)- is unique due to the presence of both the methyl and oxobutyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its properties compared to similar compounds, making it valuable for specific applications.
特性
CAS番号 |
116337-73-6 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
7-butanoyl-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H15NO3/c1-3-4-11(15)9-5-6-10-12(7-9)17-8-13(16)14(10)2/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
UQLUXLRYULISKR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


